6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
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Overview
Description
6-Bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom and an isopropylidene group in its structure makes it a versatile intermediate for further chemical modifications.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting that they may interfere with the biochemical pathways of this bacterium .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also exhibit anti-tubercular activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one typically involves the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.
Introduction of the Isopropylidene Group: This step involves the reaction of the brominated intermediate with an isopropylidene source, such as acetone, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The presence of the isopropylidene group allows for cycloaddition reactions, leading to the formation of more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted pyrrolo[3,2-b]pyridine derivatives.
Oxidation: Formation of oxidized derivatives with different functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Scientific Research Applications
6-Bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,2’-bipyridine: Another brominated pyridine derivative with applications in coordination chemistry.
3-(Propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one: A similar compound without the bromine atom, used in similar research applications.
Uniqueness
6-Bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is unique due to the combination of the bromine atom and the isopropylidene group, which provides distinct reactivity and binding properties
Properties
IUPAC Name |
6-bromo-3-propan-2-ylidene-1H-pyrrolo[3,2-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-5(2)8-9-7(13-10(8)14)3-6(11)4-12-9/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXCBIGPHSKQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2=C(C=C(C=N2)Br)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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